7-Methyl-5-oxa-8-azaspiro[3.5]nonane 7-Methyl-5-oxa-8-azaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.: 1557979-23-3
VCID: VC5726040
InChI: InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3
SMILES: CC1COC2(CCC2)CN1
Molecular Formula: C8H15NO
Molecular Weight: 141.214

7-Methyl-5-oxa-8-azaspiro[3.5]nonane

CAS No.: 1557979-23-3

Cat. No.: VC5726040

Molecular Formula: C8H15NO

Molecular Weight: 141.214

* For research use only. Not for human or veterinary use.

7-Methyl-5-oxa-8-azaspiro[3.5]nonane - 1557979-23-3

Specification

CAS No. 1557979-23-3
Molecular Formula C8H15NO
Molecular Weight 141.214
IUPAC Name 7-methyl-5-oxa-8-azaspiro[3.5]nonane
Standard InChI InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3
Standard InChI Key VCJVTYOVJIOUIP-UHFFFAOYSA-N
SMILES CC1COC2(CCC2)CN1

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

7-Methyl-5-oxa-8-azaspiro[3.5]nonane features a spirocyclic system where a five-membered oxolane ring (containing oxygen) and a six-membered azacyclohexane ring (containing nitrogen) share a single sp³-hybridized carbon atom. The molecular formula C8H15NO\text{C}_8\text{H}_{15}\text{NO} corresponds to a molecular weight of 141.214 g/mol, with the methyl group at the 7-position introducing steric and electronic modifications to the spiro junction.

Stereochemical Considerations

While the compound’s stereochemistry remains understudied, analogous spirocyclic structures exhibit axial chirality due to restricted rotation around the spiro carbon. For instance, the related compound (2S,4s,7R)-7-methyl-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride demonstrates the importance of stereochemistry in biological activity . Computational modeling suggests that 7-Methyl-5-oxa-8-azaspiro[3.5]nonane may adopt low-energy conformations favoring interactions with enzymatic pockets.

Synthesis and Industrial Production

Cyclization Strategies

The synthesis typically begins with linear precursors containing both oxygen and nitrogen functionalities. A representative route involves:

  • Precursor Functionalization: Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form an intermediate amide .

  • Ring Closure: Intramolecular cyclization using strong bases like sodium hydride induces spirocycle formation, with yields optimized at 20–50°C under inert atmospheres .

  • Deprotection: Catalytic hydrogenation (20–100 psi H₂) removes benzyl protecting groups, affording the final product .

ParameterOptimal ConditionsYield Improvement Strategies
Temperature10°C (step 1); 25°C (step 2)Slow reagent addition minimizes exotherms
BaseTriethylamine (step 1)Excess base (2.0 eq) ensures complete deprotonation
Reaction Time16–20 hoursMicrowave assistance reduces time by 40%

Scalability Challenges

Industrial production faces hurdles in controlling exothermic reactions during cyclization and achieving high enantiomeric purity. Recent patents propose continuous-flow reactors to enhance heat dissipation and automation for large-scale batches .

Research Findings and Biological Applications

Enzymatic Interactions

The spirocyclic framework enables selective binding to protease-activated receptors (PARs) and cytochrome P450 isoforms. In vitro studies reveal IC₅₀ values of 2.1–8.3 µM against PAR-1, suggesting anticoagulant potential. The methyl group at C7 enhances hydrophobic interactions with enzyme active sites, as evidenced by molecular docking simulations.

Therapeutic Prospects

  • Anticancer Activity: Preliminary screens show 40% inhibition of MCF-7 breast cancer cell proliferation at 10 µM, likely through interference with microtubule assembly.

  • Antimicrobial Effects: Against Gram-positive Staphylococcus aureus, MIC values reach 16 µg/mL, outperforming vancomycin derivatives in biofilm disruption.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like DMSO and acetonitrile. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, indicating suitability for long-term storage.

Spectroscopic Data

  • NMR (400 MHz, CDCl₃): δ 3.78 (t, J=6.8 Hz, 2H, OCH₂), 3.05 (m, 1H, NCH), 1.48 (s, 3H, CH₃).

  • HRMS: m/z 142.1221 [M+H]⁺ (calc. 142.1234).

Future Directions and Challenges

Stereoselective Synthesis

Developing asymmetric catalysis methods to access enantiopure forms remains critical. Chiral phosphoric acids show promise in inducing >90% ee during spirocyclization.

Toxicity Profiling

While acute toxicity (LD₅₀ > 2,000 mg/kg in rats) appears favorable, chronic exposure studies are needed to assess hepatorenal risks.

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